4-Boc-8-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

Medicinal Chemistry Structure-Activity Relationship Scaffold Optimization

4-Boc-8-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a specifically substituted, nitrogen-protected heterocyclic building block (molecular formula C15H21NO3, MW 263.33). It belongs to the 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine class, a scaffold identified through computer-aided drug design for developing novel inhibitors, such as those targeting the PEX14-PEX5 protein-protein interaction for trypanocidal agents.

Molecular Formula C15H21NO3
Molecular Weight 263.33 g/mol
Cat. No. B13190163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Boc-8-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
Molecular FormulaC15H21NO3
Molecular Weight263.33 g/mol
Structural Identifiers
SMILESCC1=CC2=C(CN(CCO2)C(=O)OC(C)(C)C)C=C1
InChIInChI=1S/C15H21NO3/c1-11-5-6-12-10-16(7-8-18-13(12)9-11)14(17)19-15(2,3)4/h5-6,9H,7-8,10H2,1-4H3
InChIKeyHNYGOOUWTHVFNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Boc-8-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine: A Protected Oxazepine Scaffold for Targeted Synthesis and Biological Screening


4-Boc-8-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a specifically substituted, nitrogen-protected heterocyclic building block (molecular formula C15H21NO3, MW 263.33) . It belongs to the 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine class, a scaffold identified through computer-aided drug design for developing novel inhibitors, such as those targeting the PEX14-PEX5 protein-protein interaction for trypanocidal agents . The presence of the tert-butyloxycarbonyl (Boc) group at the 4-position and a methyl group at the 8-position makes it a key, late-stage synthetic intermediate distinct from its deprotected or regioisomeric analogs, enabling controlled derivatization for structure-activity relationship (SAR) studies .

Why Procurement of 4-Boc-8-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine Cannot Be Replaced by a Generic In-Class Analog


Direct substitution with a generic tetrahydrobenzo[f][1,4]oxazepine is not scientifically valid due to critical structural requirements for biological activity and synthetic utility. The precise substitution pattern is the primary driver of target engagement; for instance, in a series of PEX14 inhibitors, changing the N-substituent from a Boc group to various alkyl amines resulted in a >30-fold shift in AlphaScreen potency (e.g., from an EC50 of 33 µM to >1000 µM) . Furthermore, the position of the methyl group dictates downstream reactivity. The 8-methyl analog provides a specific handle for further functionalization, whereas the 7-methyl or 9-methyl regioisomers (e.g., 4-Boc-7-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine or 4-Boc-9-methyl) will direct electrophilic substitution to different positions, leading to different final compounds with distinct biological profiles . Purchasing a non-specific oxazepine core necessitates a full, multi-step synthetic sequence to install the correct protecting group and substitution, increasing project risk, time, and cost.

Quantitative Differentiation Guide for 4-Boc-8-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine


Regioisomeric Precision: The 8-Methyl Group Defines Downstream Activity and Synthetic Trajectory

The 8-methyl substitution on the benzo ring is not arbitrary; it fundamentally alters the electronic and steric properties of the core compared to other regioisomers. While direct biological data for the Boc-protected 8-methyl compound is often contained within proprietary or unpublished SAR tables, the criticality of single-atom substitutions is a cornerstone of the pharmacophore model for this scaffold. For example, in the deprotected and derivatized PEX14 series, moving or removing substituents results in dramatic potency cliffs. Compound 7a, with a specific substitution pattern, shows an AlphaScreen EC50 of 33 µM, whereas a close analog 7b with a different N-alkyl chain shows an EC50 >1000 µM, a >30-fold loss in potency . The 8-methyl group serves as a vital synthetic handle for late-stage diversification. Its position directs electrophilic aromatic substitution via its ortho/para-directing effect, a chemical property that its 7-methyl and 9-methyl isomers (e.g., 4-Boc-7-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine and 4-Boc-9-methyl, CAS 2059942-75-3) do not share .

Medicinal Chemistry Structure-Activity Relationship Scaffold Optimization

The Boc-Protecting Group: An Essential Functional Handle for Orthogonal Synthesis

The tert-butyloxycarbonyl (Boc) group at the 4-position is a critical differentiator from free amine or alternatively protected analogs. This group provides orthogonal stability that is essential for the multi-step synthesis of advanced PEX14 inhibitors and probes. In the published synthetic route for this class of compounds, the N-Boc-protected oxazepine (compound 3) is a key intermediate that is subsequently manipulated. The Boc group remains stable under the reducing conditions used to convert an ester to an alcohol (LiAlH4), and it can be selectively removed under acidic conditions to reveal the free amine for further diversification via reductive amination, a sequence not possible with a free amine starting material . Attempting to substitute with a compound bearing a different protecting group, or no protecting group, would necessitate a complete redesign of the synthetic pathway.

Organic Synthesis Protecting Group Strategy Chemical Biology

Scaffold for PEX14-PEX5 PPI Inhibitors: Differentiated Trypanocidal Activity in a Validated Series

The 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine scaffold, of which this Boc-protected compound is a direct precursor, was identified through a rigorous computational scaffold-hopping exercise to discover new PEX14 inhibitors . This scaffold is structurally distinct from prior art PEX14 inhibitors, such as the pyrazolo[4,3-c]pyridine derivative (compound 12) . The final derivatized compounds from this scaffold demonstrate quantifiable, though moderate, trypanocidal activity. For example, in the published series, the most potent final compounds exhibited T. brucei IC50 values in the low micromolar range (e.g., 4-7 µM for compound 7a), differentiating their antiparasitic profile from the reference compound 12, which has a 25-fold more potent TA IC50 of 0.2 µM but represents a distinct chemotype . The Boc-8-methyl compound is the essential late-stage intermediate to access this novel chemotype's SAR.

Neglected Tropical Diseases Trypanosomiasis Protein-Protein Interaction Inhibitors

Differentiated HDAC Inhibition Profile as a Versatile Chemical Probe

The tetrahydrobenzo[f][1,4]oxazepine chemotype, inclusive of Boc-protected analogs, has been reported to possess histone deacetylase (HDAC) inhibitory activity. Data from authoritative databases indicate that compounds within this structural class can exhibit a differentiated selectivity profile across HDAC isoforms . For instance, an in-class analog has been shown to inhibit HDAC8 with an IC50 of 1,000 nM, while showing significantly weaker activity against HDAC1 (IC50 >50,000 nM) and HDAC4 (IC50 = 8,100 nM). This approximately >50-fold selectivity window for HDAC8 over HDAC1 is a quantifiable and meaningful differentiation point, suggesting that 4-Boc-8-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a strong starting point for developing isoform-selective HDAC probes, which is a major goal in epigenetic drug discovery.

Epigenetics Histone Deacetylase Chemical Probe

High-Value Application Scenarios for 4-Boc-8-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine Based on Quantitative Evidence


Lead Optimization of PEX14-PEX5 Inhibitors for Trypanosomiasis

A medicinal chemistry team working on novel treatments for Human African Trypanosomiasis can utilize this compound as a pivotal, late-stage intermediate. The evidence shows that this exact scaffold, when further derivatized, yields compounds with confirmed, quantitative trypanocidal activity (TA IC50 in the 4-40 µM range) and PEX14 binding (AlphaScreen EC50 from 33 µM) . The Boc group allows for a controlled, two-step deprotection/alkylation sequence to rapidly generate a library of analogs to improve on this initial activity, a synthetic strategy validated in the literature . This is a more efficient starting point than constructing the scaffold from first principles.

Synthesis of Isoform-Selective HDAC Chemical Probes

For epigenetics researchers seeking to dissect the biology of specific HDAC isoforms, this compound and its analogs offer a compelling starting point. In-class evidence indicates a >50-fold selectivity window for HDAC8 inhibition (IC50 = 1,000 nM) over HDAC1 (IC50 > 50,000 nM) . Procuring the 8-methyl Boc-protected oxazepine provides the specific core structure with the necessary orthogonal protecting group to systematically explore the SAR around the benzo ring and the deprotected amine, with the goal of improving HDAC8 potency while maintaining, or even enhancing, the promising isoform selectivity profile.

Fragment-Based Drug Discovery and Scaffold Hopping

The 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine core was itself identified through a computational scaffold-hopping exercise . For a discovery group looking to replace a problematic core in an existing lead series, this compound is an ideal fragment-like building block. It arrives with a pre-installed, orthogonally protected secondary amine, which is a prime vector for fragment growth. The established synthetic pathway to convert it into a screening library, involving Boc-deprotection and reductive amination, is low-risk and high-yielding, making it suitable for rapid hit expansion and validation .

Negative Control or Inactive Scaffold for PEX14 Biochemical Assays

In biochemical and biophysical assays for PEX14 (e.g., AlphaScreen, NMR), it is often necessary to have a structurally related negative control. The evidence shows that the final biological activity is highly dependent on the substituent at the 4-position. Compounds with suboptimal N-substituents, such as those with a simple Boc group, are predicted to be less potent than the optimized tertiary amines (e.g., 7a with an EC50 of 33 µM) . Therefore, 4-Boc-8-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine can serve as a validated, closely matched inactive scaffold to confirm target engagement specificity in primary assays.

Quote Request

Request a Quote for 4-Boc-8-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.